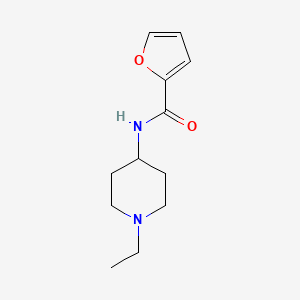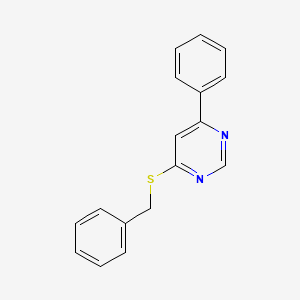![molecular formula C24H29NO2S B4748281 N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4748281.png)
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide
Descripción general
Descripción
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is believed to interact with various biological targets through covalent bonding, hydrogen bonding, and hydrophobic interactions. It has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation and oxidative stress. Moreover, it has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, it exhibits a broad range of biological activities, making it a versatile tool for studying various cellular processes. However, its potential toxicity and limited solubility in aqueous solutions may pose some limitations for its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential area of interest is the development of new drugs based on this compound. It has been shown to exhibit promising activity against various biological targets, making it a potential candidate for the treatment of cancer, bacterial infections, and viral diseases. Moreover, further studies on its mechanism of action and physiological effects may provide new insights into the development of new drugs. Additionally, the synthesis of new derivatives of N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide may lead to the discovery of compounds with improved biological activity and reduced toxicity.
Aplicaciones Científicas De Investigación
N-[2-(cyclohexylthio)ethyl]-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising activity against various biological targets, including cancer cells, bacteria, and viruses. Moreover, it has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties.
Propiedades
IUPAC Name |
(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2S/c1-27-21-14-12-19(13-15-21)18-23(20-8-4-2-5-9-20)24(26)25-16-17-28-22-10-6-3-7-11-22/h2,4-5,8-9,12-15,18,22H,3,6-7,10-11,16-17H2,1H3,(H,25,26)/b23-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYCWEMCDZEQMW-PTGBLXJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCSC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCSC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohexylsulfanyl)ethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-amino-4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}carbonyl)-5-methyl-2-thiophenecarboxylate](/img/structure/B4748217.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4748225.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748232.png)


![N-(2,4-difluorophenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4748244.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4748258.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4748261.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4748263.png)
![2-{1-benzyl-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4748276.png)
![4-{[(3-chloro-4-ethoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4748291.png)
![5-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4748294.png)
![1-{3-[(2-thienylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4748296.png)